An In-depth Technical Guide to (2,4-dimethylpyrimidin-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (2,4-dimethylpyrimidin-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Foreword
For the discerning researcher and drug development professional, a deep understanding of key heterocyclic building blocks is paramount to the innovation of novel therapeutics. This guide provides a comprehensive technical overview of (2,4-dimethylpyrimidin-5-yl)methanol, a versatile pyrimidine intermediate. Our focus extends beyond a mere recitation of facts to an exploration of the causality behind its synthesis and reactivity, empowering you to leverage this molecule's full potential in your research endeavors.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is the bedrock of scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: (2,4-dimethylpyrimidin-5-yl)methanol[1]
This name is derived by identifying the parent heterocycle as pyrimidine, noting the methyl substituents at positions 2 and 4, and recognizing the methanol group attached to the 5th position of the pyrimidine ring.
Synonyms: A variety of synonyms are used in literature and commercial listings, which include:
CAS Number: 698-28-2[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2,4-dimethylpyrimidin-5-yl)methanol is essential for its handling, storage, and application in synthetic protocols. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 257.3 °C at 760 mmHg | [2] |
| Density | 1.13 g/cm³ | [2] |
| Flash Point | 109.4 °C | [2] |
| Refractive Index | 1.543 | [2] |
| LogP | 0.58570 | [2] |
Synthesis and Purification
Plausible Synthetic Route: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate
A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate with LiAlH₄
Disclaimer: This is a plausible, generalized protocol based on established chemical principles for the reduction of esters to primary alcohols using LiAlH₄. It should be adapted and optimized for specific laboratory conditions. All work with LiAlH₄ must be conducted by trained personnel in a fume hood with appropriate personal protective equipment, as it reacts violently with water.
Materials:
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Ethyl 2,4-dimethylpyrimidine-5-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
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Sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
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Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (typically 1.5-2.0 equivalents) at 0 °C (ice bath).
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Substrate Addition: Ethyl 2,4-dimethylpyrimidine-5-carboxylate, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution.
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Work-up: The resulting granular precipitate is filtered off and washed with THF or EtOAc. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (2,4-dimethylpyrimidin-5-yl)methanol.
Logical Workflow for Synthesis and Purification
Caption: Synthetic workflow for the preparation of (2,4-dimethylpyrimidin-5-yl)methanol.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene protons of the methanol group, and the two methyl groups.
| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| ~8.4 | s | 1H | H-6 (pyrimidine ring) |
| ~4.6 | s | 2H | -CH₂OH |
| ~2.6 | s | 3H | 4-CH₃ |
| ~2.5 | s | 3H | 2-CH₃ |
| Variable | br s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (ppm, predicted) | Assignment |
| ~165 | C-2 (pyrimidine ring) |
| ~162 | C-4 (pyrimidine ring) |
| ~155 | C-6 (pyrimidine ring) |
| ~125 | C-5 (pyrimidine ring) |
| ~58 | -CH₂OH |
| ~24 | 4-CH₃ |
| ~21 | 2-CH₃ |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of benzyl alcohol can be used as a model for predicting the behavior of the hydroxymethyl group attached to the aromatic pyrimidine ring.
| m/z | Interpretation |
| 138 | [M]⁺ (Molecular Ion) |
| 121 | [M - OH]⁺ |
| 109 | [M - CH₂OH + H]⁺ (loss of formaldehyde) |
| 95 | [M - CH₃ - CO]⁺ |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the hydroxyl group, C-H bonds, and the aromatic pyrimidine ring.
| Wavenumber (cm⁻¹, predicted) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Reactivity and Chemical Behavior
The chemical reactivity of (2,4-dimethylpyrimidin-5-yl)methanol is governed by the interplay of the electron-deficient pyrimidine ring and the nucleophilic hydroxymethyl group.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,4-dimethylpyrimidine-5-carbaldehyde) or carboxylic acid (2,4-dimethylpyrimidine-5-carboxylic acid) using standard oxidizing agents. The choice of oxidant will determine the extent of oxidation.
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. This is a key transformation in the synthesis of more complex molecules.
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Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or under Mitsunobu conditions.
Caption: Key reaction pathways of (2,4-dimethylpyrimidin-5-yl)methanol.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. (2,4-dimethylpyrimidin-5-yl)methanol serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Key Intermediate in the Synthesis of Lemborexant
The most prominent application of (2,4-dimethylpyrimidin-5-yl)methanol is as a key intermediate in the synthesis of Lemborexant.[3] Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. In the synthesis of Lemborexant, the hydroxyl group of (2,4-dimethylpyrimidin-5-yl)methanol is typically activated and then coupled with a cyclopropane derivative to form a crucial ether linkage.
Potential as a Scaffold for Kinase Inhibitors
The pyrimidine ring is a common core structure in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase active site. The hydroxymethyl group at the 5-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors.
Building Block for Novel Heterocyclic Compounds
The versatile reactivity of (2,4-dimethylpyrimidin-5-yl)methanol makes it an attractive starting material for the synthesis of a wide range of novel heterocyclic compounds. These new chemical entities can be screened for various biological activities, contributing to the early stages of drug discovery.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2,4-dimethylpyrimidin-5-yl)methanol is classified with the following hazards:
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Harmful if swallowed
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Causes skin irritation
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Causes serious eye irritation
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May cause respiratory irritation
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood.
Conclusion
(2,4-dimethylpyrimidin-5-yl)methanol is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity, coupled with its key role in the synthesis of the approved drug Lemborexant, underscore its importance for researchers in drug discovery. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, with the aim of facilitating its effective use in the development of the next generation of therapeutics.
References
- US Patent US20230092143A1, "Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates," Google P
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"(2,4-dimethylpyrimidin-5-yl)methanol," GlobalChemMall. [Link]
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"2,4-Dimethyl-5-pyrimidinemethanol," PubChem. [Link]
